molecular formula C17H24N2O3 B5462450 N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE

N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B5462450
M. Wt: 304.4 g/mol
InChI Key: GYPCAEZTTLMQIZ-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a cyclohexyl group, a furylcarbonyl group, and a piperidinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Furylcarbonyl Intermediate: The initial step involves the preparation of the furylcarbonyl intermediate. This can be achieved through the reaction of furfural with an appropriate reagent to introduce the carbonyl group.

    Cyclohexylamine Addition: The furylcarbonyl intermediate is then reacted with cyclohexylamine under controlled conditions to form the N-cyclohexyl derivative.

    Piperidinecarboxamide Formation: The final step involves the introduction of the piperidinecarboxamide group. This can be achieved through the reaction of the N-cyclohexyl derivative with piperidine and a suitable coupling agent, such as carbodiimide, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving piperidine derivatives.

    Industrial Applications: It can be used in the development of new catalysts and reagents for chemical synthesis.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperidinecarboxamide group can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The furylcarbonyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBONITRILE: Similar structure but with a carbonitrile group instead of a carboxamide group.

    N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXYLATE: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinecarboxamide group allows for specific interactions with biological targets, while the furylcarbonyl group provides redox activity and potential for further chemical modifications.

Properties

IUPAC Name

N-cyclohexyl-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-14-5-2-1-3-6-14)13-8-10-19(11-9-13)17(21)15-7-4-12-22-15/h4,7,12-14H,1-3,5-6,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPCAEZTTLMQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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